molecular formula C19H21ClN2O3S B14945695 5-chloro-2-methoxy-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

5-chloro-2-methoxy-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B14945695
M. Wt: 392.9 g/mol
InChI Key: XNYFFNIYGCNTOQ-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide is an organic compound that serves as an important building block in various chemical syntheses. This compound is notable for its complex structure, which includes a chloro, methoxy, and methyl group attached to a benzenesulfonamide core, along with an indole moiety. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent production quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chloro group with an amine can produce a corresponding amine derivative .

Scientific Research Applications

5-chloro-2-methoxy-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The indole moiety is known to interact with various biological receptors, influencing cellular pathways and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-chloro-2-methoxy-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .

Properties

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

IUPAC Name

5-chloro-2-methoxy-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C19H21ClN2O3S/c1-12-10-18(25-3)19(11-16(12)20)26(23,24)21-9-8-14-13(2)22-17-7-5-4-6-15(14)17/h4-7,10-11,21-22H,8-9H2,1-3H3

InChI Key

XNYFFNIYGCNTOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NCCC2=C(NC3=CC=CC=C32)C)OC

Origin of Product

United States

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